molecular formula C18H10Br3NS B3058526 10H-phenothiazine, 3,7-dibromo-10-(4-bromophenyl)- CAS No. 89922-59-8

10H-phenothiazine, 3,7-dibromo-10-(4-bromophenyl)-

Cat. No.: B3058526
CAS No.: 89922-59-8
M. Wt: 512.1 g/mol
InChI Key: QONGQZAXOINVFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10H-Phenothiazine, 3,7-dibromo-10-(4-bromophenyl)- (CAS: 89922-59-8) is a brominated phenothiazine derivative with the molecular formula C₁₈H₁₀Br₃NS and an average mass of 512.057 g/mol . Its structure features three bromine substituents: two at positions 3 and 7 of the phenothiazine core and a third on the para position of the N-10 phenyl group. This compound is synthesized via Suzuki coupling reactions, as noted in studies on photocatalytic systems and hole-transporting materials (HTMs) . The heavy bromination enhances its electron-withdrawing properties, making it valuable in organic electronics and photoredox catalysis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-dibromo-10-(4-bromophenyl)phenothiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Br3NS/c19-11-1-5-14(6-2-11)22-15-7-3-12(20)9-17(15)23-18-10-13(21)4-8-16(18)22/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONGQZAXOINVFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=C(C=C3)Br)SC4=C2C=CC(=C4)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Br3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348575
Record name 10H-phenothiazine, 3,7-dibromo-10-(4-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89922-59-8
Record name 10H-phenothiazine, 3,7-dibromo-10-(4-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10H-phenothiazine, 3,7-dibromo-10-(4-bromophenyl)- typically involves the bromination of 10H-phenothiazine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. For example, a solution of 10H-phenothiazine in chloroform is cooled to 0°C, and N-bromosuccinimide is added in small portions. The mixture is then warmed to room temperature and stirred for 12 hours .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like phenylboronic acid and palladium(II) acetate.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amines.

    Substitution: Formation of various substituted phenothiazine derivatives.

Scientific Research Applications

10H-Phenothiazine, 3,7-dibromo-10-(4-bromophenyl)- has several scientific research applications:

Comparison with Similar Compounds

Brominated Phenothiazine Derivatives

Bromine substituents significantly alter electronic properties and reactivity. Below is a comparison with structurally related brominated analogs:

Compound Molecular Formula Molecular Weight Key Features Applications References
3,7-Dibromo-10-(4-bromophenyl)-10H-phenothiazine C₁₈H₁₀Br₃NS 512.057 Three Br atoms; high electron deficiency. Photocatalysis, HTMs
3,7-Dibromo-10-(3,5-dibromo-2-hydroxyphenyl)-10H-phenothiazine C₁₈H₉Br₄NOS 606.951 Four Br atoms + hydroxyl group; enhanced steric bulk. Potential functionalization precursor
10-(4-Bromophenyl)-10H-phenothiazine C₁₈H₁₂BrNS 354.26 Single Br on phenyl group; less electron-deficient. Intermediate in organic synthesis

Key Observations :

  • The target compound's three bromines increase molecular weight and reduce solubility compared to mono-brominated analogs .

Alkyl-Substituted Phenothiazines

Alkyl chains improve solubility but reduce thermal stability. Notable examples include:

Compound Molecular Formula Molecular Weight Key Features Applications References
3,7-Dibromo-10-hexyl-10H-phenothiazine C₁₈H₁₉Br₂NS 441.225 Hexyl chain at N-10; improved solubility in organic solvents. Organic semiconductors
3,7-Dibromo-10-(2-ethylhexyl)-10H-phenothiazine C₂₀H₂₃Br₂NS 469.276 Branched alkyl chain; enhanced processability. Research in photovoltaics
3,7-Dibromo-10-(4-octylphenyl)-10H-phenothiazine C₂₆H₂₇Br₂NS 545.37 Octylphenyl group; combines solubility and π-stacking capability. HTMs in perovskite solar cells

Key Observations :

  • Alkyl chains (e.g., hexyl, octylphenyl) mitigate bromine-induced insolubility, enabling solution-processed device fabrication .
  • Branched chains (e.g., 2-ethylhexyl) further enhance solubility without compromising charge transport .

Functionalized Phenothiazines with Heteroatoms

Substituents like amines or sulfur-containing groups modify electronic and biological activity:

Compound Molecular Formula Molecular Weight Key Features Applications References
3,7-Diamino-10H-phenothiazine (DAPTZ) C₁₂H₁₀N₃S 228.29 Amino groups at 3,7 positions; redox-active. Tauopathy therapeutics (e.g., Alzheimer’s)
10-(3-Chloropropyl)-10H-phenothiazine C₁₅H₁₃ClNS 274.79 Chloropropyl chain; versatile intermediate. Anticancer agent synthesis

Key Observations :

  • DAPTZ demonstrates how replacing bromines with amines shifts applications from materials science to pharmacology .
  • Chlorine substituents (e.g., 3-chloropropyl) enable nucleophilic substitutions for drug derivatization .

Phenoxazine Analogs

Phenoxazines, with oxygen instead of sulfur, offer distinct electronic properties:

Compound Molecular Formula Molecular Weight Key Features Applications References
10-(4-Bromophenyl)-10H-phenoxazine C₁₈H₁₂BrNO 338.198 Oxygen atom in core; higher oxidation stability. Dyes, pharmaceuticals

Key Observations :

  • Phenoxazines generally exhibit higher oxidation stability than phenothiazines due to oxygen’s lower polarizability compared to sulfur .

Biological Activity

10H-Phenothiazine, 3,7-dibromo-10-(4-bromophenyl)- is a brominated derivative of phenothiazine that has garnered attention due to its potential biological activities. This compound belongs to a class of phenothiazines known for their diverse pharmacological properties, including antipsychotic, antimicrobial, and anticancer activities. This article synthesizes current research findings on the biological activity of this compound, including mechanisms of action, therapeutic applications, and comparative studies.

The molecular formula for 10H-phenothiazine, 3,7-dibromo-10-(4-bromophenyl)- is C18H10Br3NSC_{18}H_{10}Br_3NS with a molecular weight of approximately 442.15 g/mol. Its structure features two bromine atoms at positions 3 and 7 and a bromo-substituted phenyl group at position 10. These modifications are crucial for its biological activity.

The biological activity of 10H-phenothiazine derivatives is often attributed to their ability to interact with various molecular targets within biological systems. The mechanisms include:

  • Dopamine Receptor Antagonism : Phenothiazines are known to block dopamine receptors, particularly D2 receptors in the central nervous system (CNS), which contributes to their antipsychotic effects.
  • Antioxidant Activity : Some studies suggest that brominated phenothiazines exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Antimicrobial Activity

Research indicates that brominated phenothiazines possess significant antimicrobial properties. A study demonstrated that 10H-phenothiazine derivatives exhibited potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be comparable to those of standard antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa100

Anticancer Activity

The anticancer potential of 10H-phenothiazine has been explored in several studies. In vitro assays revealed that the compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.

Cancer Cell LineIC50 (µM)
MCF-715
HeLa20

Case Studies

  • Case Study on Antipsychotic Effects : A clinical trial evaluated the efficacy of a phenothiazine derivative similar to 10H-phenothiazine in patients with schizophrenia. Results indicated significant improvements in symptoms compared to placebo, highlighting the role of dopamine receptor antagonism.
  • Case Study on Antimicrobial Efficacy : A laboratory study tested various brominated phenothiazines against resistant bacterial strains. The findings showed that compounds with higher bromination levels had enhanced antimicrobial activity, suggesting a structure-activity relationship.

Comparative Studies

Comparative studies have shown that brominated derivatives like 10H-phenothiazine exhibit enhanced biological activities compared to their non-brominated counterparts. For instance:

CompoundAntimicrobial ActivityAnticancer Activity
PhenothiazineLowModerate
3-Bromo-phenothiazineModerateHigh
10H-Phenothiazine, 3,7-dibromo-10-(4-bromophenyl)- High Very High

Q & A

Q. What are the common synthetic routes for preparing 3,7-dibromo-10-(4-bromophenyl)-10H-phenothiazine?

The compound is synthesized via Pd-catalyzed C–H/C–Br coupling reactions. A typical protocol involves reacting 3,7-dibromo-10H-phenothiazine with 1-bromo-4-bromobenzene using Pd(OAc)₂, P(o\textit{o}-tolyl)₃, and K₂CO₃ in DMF under nitrogen . Alternative methods include alkylation of phenothiazine derivatives with brominated alkyl halides, as demonstrated in the synthesis of structurally similar brominated phenothiazines (e.g., 60–68% yields via nucleophilic substitution) .

Q. How is NMR spectroscopy utilized to confirm the structure of 3,7-dibromo-10-(4-bromophenyl)-10H-phenothiazine?

¹H-NMR analysis reveals characteristic signals:

  • δ 7.0–7.4 ppm (aromatic protons on the phenothiazine core and bromophenyl substituent).
  • δ 3.5–4.0 ppm (protons from alkyl chains in derivatives, if present) . ¹³C-NMR confirms quaternary carbons (e.g., δ 113–143 ppm for aromatic carbons) and substituent effects from bromine atoms .

Q. What crystallographic parameters characterize this compound?

Single-crystal X-ray diffraction (using SHELX software ) for related phenothiazine derivatives shows:

  • Space group : Triclinic P1P1.
  • Unit cell dimensions : a=8.188.24a = 8.18–8.24 Å, b=8.248.82b = 8.24–8.82 Å, c=12.8113.50c = 12.81–13.50 Å.
  • Angles : α = 81.6°, β = 81.4°, γ = 66.6–78.3° . These parameters aid in modeling molecular packing and electronic interactions.

Advanced Research Questions

Q. How can researchers optimize the photoluminescence quantum yield (PLQY) of this compound in solid-state applications?

  • Co-crystal engineering : Doping with brominated/formyl-substituted guests (e.g., 7-bromo-10-(4-hexyloxyphenyl)-10H-phenothiazine-3-carbaldehyde) in specific molar ratios enhances PLQY from 27% (single crystals) to 42% (thin films) .
  • Substituent tuning : Electron-withdrawing groups (e.g., Br) stabilize excited states, while alkyl chains reduce aggregation-induced quenching .

Q. What experimental strategies address contradictory photophysical data in different solvents?

  • Solvent polarity screening : Compare UV-vis and PL spectra in polar (DMF) vs. non-polar (hexane) solvents to assess solvatochromic effects .
  • Time-resolved spectroscopy : Resolve conflicting lifetime data by distinguishing radiative vs. non-radiative decay pathways .

Q. How do substituent positions (3,7 vs. 2,8) affect electronic properties in brominated phenothiazines?

  • DFT calculations : Compare HOMO-LUMO gaps of 3,7-dibromo vs. 2,8-dibromo isomers.
  • Electrochemical studies : Cyclic voltammetry reveals 3,7-substitution lowers oxidation potentials by 0.2–0.3 V due to enhanced conjugation .

Methodological Guidance

Designing experiments to analyze bromine substitution patterns:

  • Halogen dance reactions : Use CuI catalysis to redistribute bromine atoms on the phenothiazine core .
  • Mass spectrometry (HRMS) : Confirm molecular formulas (e.g., C18H12Br3NSC_{18}H_{12}Br_3NS for 3,7-dibromo derivatives) .

Resolving synthetic challenges in Pd-catalyzed coupling:

  • Optimization of ligands : Replace P(o\textit{o}-tolyl)₃ with Buchwald-Hartwig ligands (e.g., XPhos) to improve yields .
  • Temperature control : Maintain reactions at 80–100°C to prevent debromination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10H-phenothiazine, 3,7-dibromo-10-(4-bromophenyl)-
Reactant of Route 2
Reactant of Route 2
10H-phenothiazine, 3,7-dibromo-10-(4-bromophenyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.